Ethyl 5-(3-methoxyphenyl)pyrazolidine-3-carboxylate
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Overview
Description
Ethyl 5-(3-methoxyphenyl)pyrazolidine-3-carboxylate is a heterocyclic compound featuring a pyrazolidine ring substituted with an ethyl ester group and a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-methoxyphenyl)pyrazolidine-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolidine ring. The 3-methoxyphenyl group is introduced via a nucleophilic substitution reaction using 3-methoxybenzyl chloride. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-methoxyphenyl)pyrazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: Reduction reactions can yield pyrazolidines with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 3-methoxyphenyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include pyrazolidinones, reduced pyrazolidines, and various substituted pyrazolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-(3-methoxyphenyl)pyrazolidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-methoxyphenyl)pyrazolidine-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazolidine ring and 3-methoxyphenyl group. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methylpyrazole-5-carboxylate: Similar in structure but with a methyl group instead of a 3-methoxyphenyl group.
Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit diverse biological activities.
Uniqueness
Ethyl 5-(3-methoxyphenyl)pyrazolidine-3-carboxylate is unique due to the presence of both the pyrazolidine ring and the 3-methoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .
Properties
Molecular Formula |
C13H18N2O3 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 5-(3-methoxyphenyl)pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-3-18-13(16)12-8-11(14-15-12)9-5-4-6-10(7-9)17-2/h4-7,11-12,14-15H,3,8H2,1-2H3 |
InChI Key |
QZZJQEZHIZZJAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(NN1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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